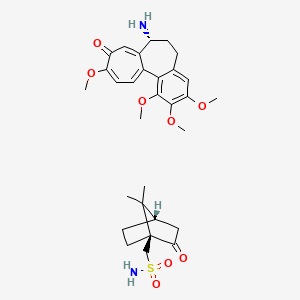
(R)-N-Deacetyl-Colchicin-d-10-Camphersulfonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-Deacetyl Colchicine d-10-Camphorsulfonate is a complex organic compound that combines the structural features of colchicine and camphorsulfonate. Colchicine is a well-known alkaloid derived from the autumn crocus (Colchicum autumnale) and is primarily used for its anti-inflammatory properties. Camphorsulfonate, on the other hand, is a sulfonic acid derivative of camphor, often used in chiral resolution and as a catalyst in organic synthesis.
Wissenschaftliche Forschungsanwendungen
®-N-Deacetyl Colchicine d-10-Camphorsulfonate has diverse applications in scientific research:
Chemistry: Used as a chiral resolving agent and catalyst in organic synthesis.
Biology: Studied for its potential effects on cellular processes and microtubule dynamics.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of chiral compounds and as a standard in analytical techniques like circular dichroism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Deacetyl Colchicine d-10-Camphorsulfonate typically involves multiple steps:
Deacetylation of Colchicine: Colchicine undergoes deacetylation to form N-Deacetyl Colchicine. This step often requires the use of strong bases such as sodium hydroxide or potassium hydroxide under controlled temperature conditions.
Formation of d-10-Camphorsulfonate: d-10-Camphorsulfonate is synthesized from camphor by sulfonation using sulfur trioxide or chlorosulfonic acid.
Coupling Reaction: The final step involves coupling N-Deacetyl Colchicine with d-10-Camphorsulfonate. This is typically achieved through esterification or amidation reactions, often using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of ®-N-Deacetyl Colchicine d-10-Camphorsulfonate follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled deacetylation and sulfonation reactions.
Continuous Flow Reactors: For efficient coupling reactions.
Purification: Using techniques like recrystallization, chromatography, and distillation to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-Deacetyl Colchicine d-10-Camphorsulfonate undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with simplified structures.
Substitution: Formation of substituted derivatives with new alkyl or acyl groups.
Wirkmechanismus
The mechanism of action of ®-N-Deacetyl Colchicine d-10-Camphorsulfonate involves:
Molecular Targets: Binding to tubulin, a protein that forms microtubules, thereby inhibiting their polymerization.
Pathways Involved: Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Inflammatory pathways are also modulated, reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Colchicine: An alkaloid with anti-inflammatory properties.
d-10-Camphorsulfonic Acid: A sulfonic acid derivative used in chiral resolution.
N-Deacetyl Colchicine: A deacetylated form of colchicine with similar biological activities.
Uniqueness
®-N-Deacetyl Colchicine d-10-Camphorsulfonate is unique due to its combined structural features, which enhance its chiral properties and catalytic efficiency. Its ability to modulate microtubule dynamics and inflammatory pathways makes it a valuable compound in both research and therapeutic applications.
Eigenschaften
IUPAC Name |
(7R)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;[(1S,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5.C10H17NO3S/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12;1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h6,8-10,14H,5,7,21H2,1-4H3;7H,3-6H2,1-2H3,(H2,11,13,14)/t14-;7-,10+/m10/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJHOFUFRVRAAM-FHHVPWRWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N)C.COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)N)C.COC1=CC=C2C(=CC1=O)[C@@H](CCC3=CC(=C(C(=C32)OC)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N2O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747420 |
Source


|
| Record name | 1-[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonamide--(7R)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102419-97-6 |
Source


|
| Record name | 1-[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonamide--(7R)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,6-Anhydro-beta-D-[UL-13C6]glucose](/img/structure/B583477.png)

![Ethyl 2-oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylate](/img/structure/B583481.png)
![[5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone](/img/structure/B583484.png)





